(6-Chloro-4-formylpyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6ClNO3. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a formyl group at the 4th position, and an acetic acid moiety at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-formylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-pyridinecarboxaldehyde followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 6-Chloro-4-carboxypyridin-2-YL)acetic acid.
Reduction: 6-Chloro-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-4-formylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which (6-Chloro-4-formylpyridin-2-YL)acetic acid exerts its effects involves interactions with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-4-methylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of a formyl group.
(6-Chloro-4-hydroxypyridin-2-YL)acetic acid: Contains a hydroxyl group instead of a formyl group.
Uniqueness
Its structural features make it a versatile compound in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C8H6ClNO3 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-(6-chloro-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI Key |
JBNJKXOYODCTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.